2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a thiazole ring, and an acetamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 4-phenyl-1,3-thiazol-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- **2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- **2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific structural features, such as the combination of a pyrimidine ring with a thiazole ring and an acetamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H16N4O2S2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-12-8-14(22)20-16(18-12)25-10-15(23)21-17-19-13(9-24-17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20,22)(H,19,21,23) |
InChI Key |
YQTYKVSAGNQAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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